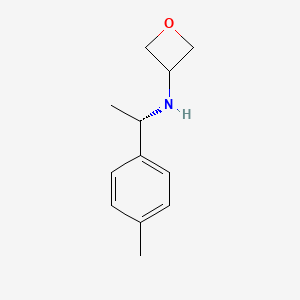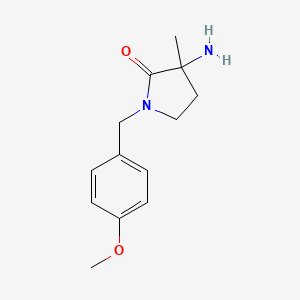
3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group, a methoxybenzyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison
Compared to similar compounds, 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-amino-1-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(14)7-8-15(12(13)16)9-10-3-5-11(17-2)6-4-10/h3-6H,7-9,14H2,1-2H3 |
Clave InChI |
XKZGVANIRBSMKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1=O)CC2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)

![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)

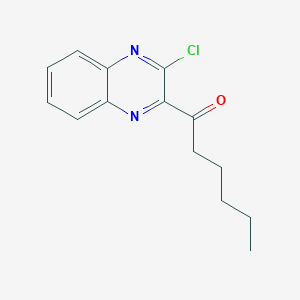
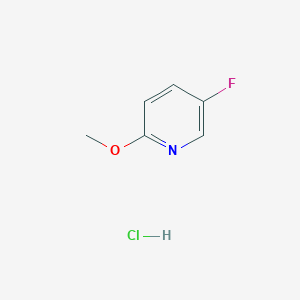

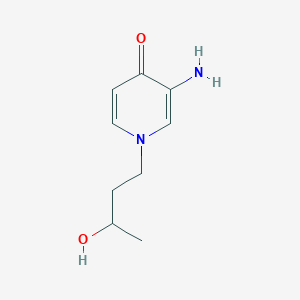
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
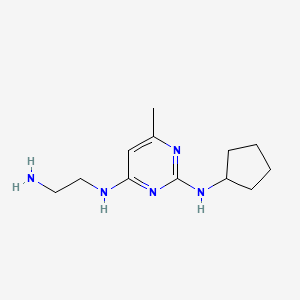
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
